molecular formula C18H21Cl B14590186 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl CAS No. 61221-50-9

4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl

Cat. No.: B14590186
CAS No.: 61221-50-9
M. Wt: 272.8 g/mol
InChI Key: YVFQNNOZWXSRAK-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a 3-chloro-2,3-dimethylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl typically involves the following steps:

    Preparation of 3-chloro-2,3-dimethylbutane: This intermediate can be synthesized by chlorination of 2,3-dimethylbutane using chlorine gas under UV light.

    Coupling Reaction: The 3-chloro-2,3-dimethylbutane is then coupled with biphenyl using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2,3-dimethylbutan-2-yl group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the biphenyl core.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products include dechlorinated compounds or modified biphenyl derivatives.

Scientific Research Applications

4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,3-dimethylbutane: A simpler analog with similar structural features.

    1,1’-Biphenyl: The core structure without the substituted group.

    3-Chloro-2,3-dimethylbutane: The precursor used in the synthesis of the target compound.

Uniqueness

4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is unique due to the specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61221-50-9

Molecular Formula

C18H21Cl

Molecular Weight

272.8 g/mol

IUPAC Name

1-(3-chloro-2,3-dimethylbutan-2-yl)-4-phenylbenzene

InChI

InChI=1S/C18H21Cl/c1-17(2,18(3,4)19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3

InChI Key

YVFQNNOZWXSRAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)Cl

Origin of Product

United States

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